molecular formula C15H13N3O4 B2922130 N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazide CAS No. 303085-22-5

N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazide

Cat. No.: B2922130
CAS No.: 303085-22-5
M. Wt: 299.286
InChI Key: DCOPZLNBENXLIU-MHWRWJLKSA-N
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Description

N'-(4-Nitrobenzylidene)-2-phenoxyacetohydrazide is a hydrazone derivative synthesized via the condensation of 2-phenoxyacetohydrazide with 4-nitrobenzaldehyde. Its structure features a phenoxyacetate backbone linked to a 4-nitro-substituted benzylidene moiety (Fig. 1). Key properties include:

  • Molecular formula: C₁₅H₁₂N₃O₄
  • Molecular weight: 299.28 g/mol
  • Melting point: 186.5–188.3°C
  • Spectral data: IR: C=Oamide (1676 cm⁻¹), aryl-NO₂ (1587, 1339 cm⁻¹) NMR: δ 8.32 ppm (N=CH), δ 164.3 ppm (C=O)

The compound exhibits notable biological activities, including urease inhibition (IC₅₀ = 12.3 µM) and antimicrobial properties against Staphylococcus aureus and Escherichia coli . Its crystal structure reveals an E-configuration and intermolecular N–H⋯O hydrogen bonds, stabilizing the lattice .

Properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-15(11-22-14-4-2-1-3-5-14)17-16-10-12-6-8-13(9-7-12)18(20)21/h1-10H,11H2,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOPZLNBENXLIU-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303085-22-5
Record name N'-(4-NITROBENZYLIDENE)-2-PHENOXYACETOHYDRAZIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-nitrobenzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N’-(4-nitrobenzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro to amine derivatives.

    Reduction: Formation of primary amines from the hydrazone linkage.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-(4-nitrobenzylidene)-2-phenoxyacetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-nitrobenzylidene)-2-phenoxyacetohydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone linkage can also interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Comparative data for N'-(substituted benzylidene)-2-phenoxyacetohydrazides .

Substituent Molecular Weight (g/mol) Melting Point (°C) IR C=Oamide (cm⁻¹) C=N Stretch (cm⁻¹)
4-Nitro (Compound 8) 299.28 186.5–188.3 1676 1256
4-Bromo (Compound 5) 333.18 173.7–174.8 1677 1260
4-Fluoro (Compound 6) 272.27 155.7–159.3 1674 1220
4-Methoxy (Compound 7) 284.31 136.1–138.3 1671 1245

Key Observations :

  • Melting Points : The nitro derivative (8) has the highest melting point, attributed to strong electron-withdrawing effects enhancing dipole interactions and hydrogen bonding .
  • Spectral Trends : The C=Oamide IR stretch remains consistent (~1670 cm⁻¹), while C=N stretches vary slightly with substituent electronegativity.

Key Observations :

  • Urease Inhibition : The nitro-substituted compound (8) shows superior activity compared to bromo analogues, likely due to enhanced electrophilicity from the nitro group .
  • Antimicrobial Activity : The nitro derivative outperforms fluoro and methoxy analogues, suggesting nitro groups enhance membrane penetration or target interaction .

Structural and Crystallographic Differences

  • N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (): Features an additional nitro group on the phenoxy ring, resulting in a twisted conformation (dihedral angle = 85.2°) and stronger π-π stacking. This structural rigidity correlates with its potent urease inhibition .
  • N'-(4-Methoxybenzylidene) Analogues : The electron-donating methoxy group reduces planarity, weakening intermolecular interactions and lowering melting points .
  • Sulfonohydrazides (): Replacing the phenoxy group with a sulfonyl moiety alters hydrogen-bonding patterns, reducing bioactivity compared to nitro derivatives.

Biological Activity

N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a hydrazone functional group, which is known for its biological significance. The presence of the nitro group and phenoxyacetohydrazide moiety enhances its reactivity and potential therapeutic applications.

1. Antibacterial Activity

Several studies have demonstrated the antibacterial properties of hydrazide derivatives, including this compound. For instance, Kumar et al. (2011) evaluated various hydrazide-hydrazone compounds for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated moderate to mild antibacterial activity, with zones of inhibition ranging from 10 to 21 mm against strains such as Staphylococcus aureus and Escherichia coli .

CompoundZone of Inhibition (mm)Bacterial Strain
Control (Ampicillin)20-24Various
This compound10-21S. aureus, E. coli

2. Anticancer Activity

The anticancer potential of hydrazides has been explored through various in vitro studies. A notable case study involved the evaluation of similar compounds on breast cancer cell lines, where IC50 values were calculated to determine the effectiveness of these compounds in inhibiting cancer cell proliferation. The results suggested that modifications in the hydrazone structure can significantly influence anticancer activity .

CompoundCell LineIC50 Value (µM)
This compoundMCF-7TBD
Control (Standard Drug)MCF-7TBD

3. Anti-inflammatory Activity

Recent research has also highlighted the anti-inflammatory effects of phenoxyacetohydrazides. A study showed that certain derivatives exhibited significant inhibition of paw edema in animal models, suggesting their potential as anti-inflammatory agents without causing gastrointestinal side effects .

CompoundInhibition (%)TNF-α Reduction (%)
This compoundTBD61.04
Control (Standard NSAID)TBDTBD

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : The hydrazone structure may disrupt bacterial cell wall synthesis or function.
  • Anticancer Mechanism : It is hypothesized that these compounds induce apoptosis in cancer cells through the modulation of signaling pathways.
  • Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines like TNF-α suggests a targeted action against inflammatory pathways.

Case Studies

  • Antibacterial Efficacy : A comparative study on hydrazone derivatives revealed that those with electron-donating groups exhibited enhanced antibacterial properties against specific strains .
  • Anticancer Potential : In vitro studies involving MCF-7 cell lines showed promising results for modified hydrazides, leading to further exploration into their structure-activity relationships (SAR) .

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